molecular formula C19H22N2O4S B2816718 Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 899751-75-8

Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No.: B2816718
CAS No.: 899751-75-8
M. Wt: 374.46
InChI Key: AWDKIOHRQFLSHI-UHFFFAOYSA-N
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Description

Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the functionalization of 1,2,3,4-tetrahydroquinolineThe reaction conditions often involve the use of tosyl chloride and a base such as pyridine or triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Tosyl-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the ethyl carbamate group.

    Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar but without the tosyl group.

Uniqueness

Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is unique due to the presence of both the tosyl and ethyl carbamate groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

ethyl N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-25-19(22)20-16-8-11-18-15(13-16)5-4-12-21(18)26(23,24)17-9-6-14(2)7-10-17/h6-11,13H,3-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDKIOHRQFLSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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